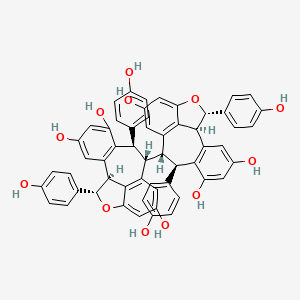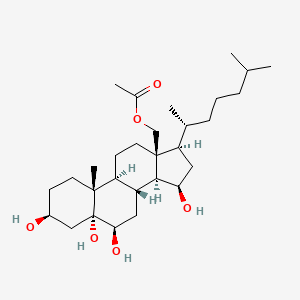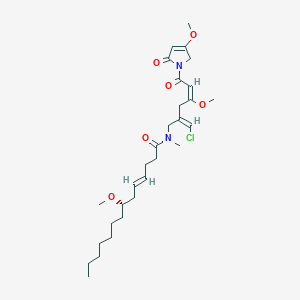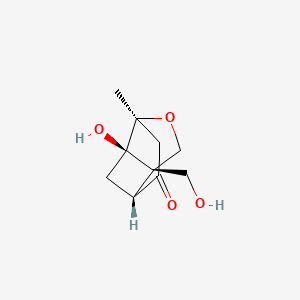
Paeonisuffrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paeonisuffrone is a natural product found in Paeonia suffruticosa with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Total Synthesis of Paeonisuffrone : A study by Martín-Rodríguez et al. (2009) describes the total synthesis of (+)-paeonisuffrone from (+)-10-hydroxycarvone, highlighting a titanium-catalyzed stereoselective cyclization as the key step. This method offers a new approach for synthesizing complex, biologically active terpenoids found in Paeonia species (Martín-Rodríguez et al., 2009).
- Elucidation of Stereostructures : Yoshikawa et al. (1993) identified the absolute stereostructures of this compound and paeonisuffral, two labile monoterpenes from Chinese Moutan Cortex. Their research utilized chemical and physicochemical evidence, including modified Mosher's method and lipase-catalyzed debenzoylation (Yoshikawa et al., 1993).
Biological and Pharmacological Activities
- Anti-Proliferative Activity : A study by Li et al. (2014) isolated monoterpenes, including this compound C, from Paeonia lactiflora roots. These compounds were evaluated for anti-proliferative activities against human breast and ovarian cancer cells, suggesting potential therapeutic applications (Li et al., 2014).
- Radical Scavenging Effects : Research by Yoshikawa et al. (2000) found that extracts from Chinese Moutan Cortex, containing this compound, exhibited scavenging effects on radicals. This points to potential antioxidant applications (Yoshikawa et al., 2000).
- Inhibition of Intercellular Adhesion Molecule-1 : Paeonol, a compound related to this compound, was studied by Nizamutdinova et al. (2007) for its inhibitory effect on ICAM-1 in tumor necrosis factor-alpha-stimulated cells, suggesting potential in treating cardiovascular disorders (Nizamutdinova et al., 2007).
Propiedades
Fórmula molecular |
C10H14O4 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
(1R,3R,6S,9R)-1-hydroxy-9-(hydroxymethyl)-6-methyl-7-oxatricyclo[4.3.0.03,9]nonan-4-one |
InChI |
InChI=1S/C10H14O4/c1-8-3-7(12)6-2-10(8,13)9(6,4-11)5-14-8/h6,11,13H,2-5H2,1H3/t6-,8-,9+,10-/m0/s1 |
Clave InChI |
VUWIQYBIXGUMAJ-MCNGFCJOSA-N |
SMILES isomérico |
C[C@]12CC(=O)[C@@H]3C[C@]1([C@@]3(CO2)CO)O |
SMILES |
CC12CC(=O)C3CC1(C3(CO2)CO)O |
SMILES canónico |
CC12CC(=O)C3CC1(C3(CO2)CO)O |
Sinónimos |
paeonisuffrone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-hydroxy-20-(1-hydroxyethyl)-9-methyl-4,8-dioxa-21-azahexacyclo[10.9.1.02,10.03,7.016,22.017,21]docosa-1,10,12(22),14,16-pentaene-5,13-dione](/img/structure/B1246586.png)
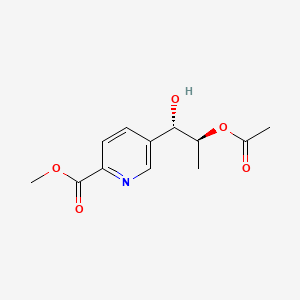
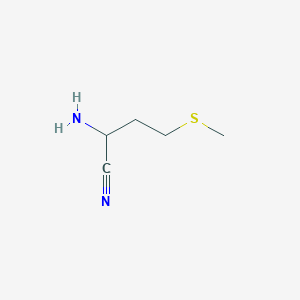
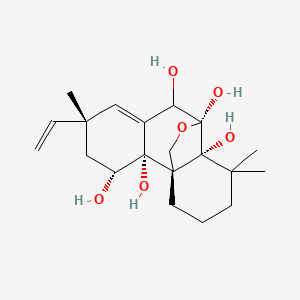
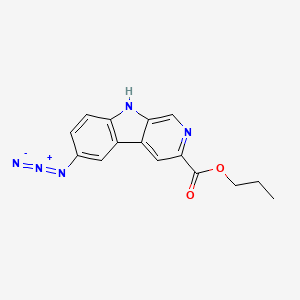
![(2Z,4E)-5-[(1R,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trifluoromethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B1246594.png)
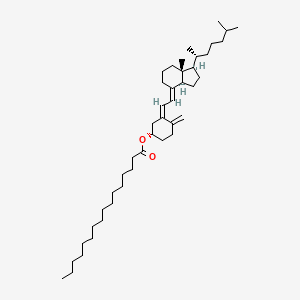
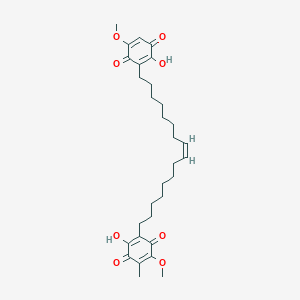
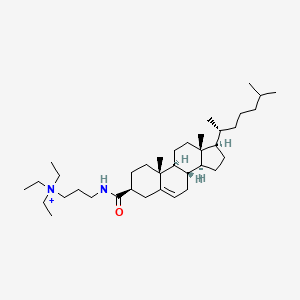
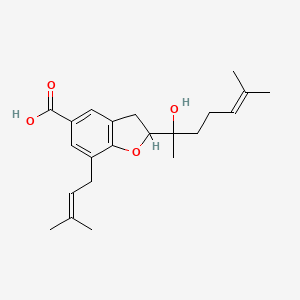
![(4R,5S,6S)-3-[(3S,5R)-5-[4-(aminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1246605.png)
